molecular formula C12H12N2 B597803 2-Anilino-4-methylpyridine CAS No. 19933-06-3

2-Anilino-4-methylpyridine

Cat. No. B597803
CAS RN: 19933-06-3
M. Wt: 184.242
InChI Key: PJVIBLXEOUTRMA-UHFFFAOYSA-N
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Description

2-Anilino-4-methylpyridine is a chemical compound that has been used in various scientific studies and applications . It acts as a ligand and forms methoxo-bridged copper (II) complexes . It is also a highly selective inducible nitric oxide synthase inhibitor .


Synthesis Analysis

2-Anilino-4-methylpyridine has been used in the synthesis of 2-amino-4-methyl­pyridinium 2-hy­droxy­benzoate . A series of novel CDK4/HDACs inhibitors were designed and synthesized by incorporating the HDAC pharmacophores (hydroxylamine or o-diaminoaniline) into the basic structure of newly obtained 2-anilino-4-triazolpyrimidine based CDK4 inhibitors .


Molecular Structure Analysis

The molecular structure of 2-Anilino-4-methylpyridine has been studied using X-ray diffraction (XRD) and other spectroscopic techniques . The compound belongs to the centrosymmetric space group P2 1/ c in a monoclinic crystal system .


Chemical Reactions Analysis

The chemical reactions involving 2-Anilino-4-methylpyridine have been studied. For example, it has been found that the trans tautomer of 2 (1H)-pyridinimine is more stable than the cis one .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Anilino-4-methylpyridine have been analyzed using various techniques . The thermal characteristics of the as-grown crystal were analyzed using thermogravimetry (TG) and differential thermal analysis (DTA) .

Scientific Research Applications

  • Photoisomerization and Photodissociation Studies : Tseng et al. (2004) explored the photoisomerization and photodissociation of aniline and 4-methylpyridine, which are closely related to 2-Anilino-4-methylpyridine, demonstrating significant isomerization in ground electronic state aniline and 4-methylpyridine following photon excitation (Tseng et al., 2004).

  • Electrophoretic Separation Optimization : Wren (1991) investigated the optimization of pH in the electrophoretic separation of methylpyridines, which included the study of 4-methylpyridine, a compound similar to 2-Anilino-4-methylpyridine (Wren, 1991).

  • UV Spectra Analysis : Cumper and Singleton (1968) analyzed the ultraviolet spectra of aniline and various aminopyridines, including derivatives of 4-aminopyridine, in different solutions, providing insights into the effect of substitutions on electronic properties (Cumper & Singleton, 1968).

  • Electron Capture Induced Decompositions : Curtis et al. (1987) studied the electron capture induced decompositions and charge separation reactions of doubly charged ions formed from methylpyridines, including 4-methylpyridine, which is structurally related to 2-Anilino-4-methylpyridine (Curtis et al., 1987).

  • Synthesis of Derivatives : Yokoyama et al. (1975) described the synthesis of new derivatives of quinazolines using reactions involving aminopyridines, which may include compounds structurally similar to 2-Anilino-4-methylpyridine (Yokoyama et al., 1975).

  • Electrochemistry of Diruthenium Complexes : Kadish et al. (2006) investigated diruthenium complexes containing pyridyl-substituted 2-anilinopyridinate ligands, which directly relates to the study of 2-Anilino-4-methylpyridine (Kadish et al., 2006).

  • Corrosion Inhibition : Mert et al. (2014) explored the effect of 2-amino-4-methylpyridine on mild steel corrosion, which is an application of a compound closely related to 2-Anilino-4-methylpyridine (Mert et al., 2014).

  • CRF1 Receptor Ligands : Hartz et al. (2006) synthesized and evaluated a series of 2-anilino-3-phenylsulfonyl-6-methylpyridines as corticotropin-releasing factor receptor ligands, which involves compounds structurally similar to 2-Anilino-4-methylpyridine (Hartz et al., 2006).

Safety And Hazards

2-Anilino-4-methylpyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and can cause skin corrosion/irritation and serious eye damage .

Future Directions

The future directions of research on 2-Anilino-4-methylpyridine could involve further exploration of its nonlinear optical (NLO) properties , as well as its potential as a potent inhibitor of inducible NO synthase activity . The development of new potent CDK2 inhibitors using 2-Anilino-4-methylpyridine as a base structure is also a promising direction .

properties

IUPAC Name

4-methyl-N-phenylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-10-7-8-13-12(9-10)14-11-5-3-2-4-6-11/h2-9H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVIBLXEOUTRMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Anilino-4-methylpyridine

Citations

For This Compound
6
Citations
KM Kadish, M Nguyen, E Van Caemelbecke… - Inorganic …, 2006 - ACS Publications
… Reaction of the metal−metal bonded complex Ru 2 (O 2 CCH 3 ) 4 Cl with 2-anilino-4-methylpyridine leads to the (3,1) isomer of the diruthenium(III,II) complex Ru 2 (ap-4-Me) 4 Cl, 1 …
Number of citations: 22 pubs.acs.org
TY Li, S Su, Y He, X Wu, T Sheng - Dalton Transactions, 2023 - pubs.rsc.org
… (ap-4-Me)3(CH3COO)N≡CRuCpMex(dppe)][PF6] (CpMex = polymethylcyclopentadienyl, x = 0, 1, 5; dppe = 1, 2-bis(diphenylphosphino)ethane, ap-4-Me=2-anilino-4-methylpyridine) …
Number of citations: 1 pubs.rsc.org
TY Li, SD Su, YY Yang, Y He, H Liu, XT Wu… - Crystal Growth & …, 2023 - ACS Publications
… 4 = 1,2,3,4-tetramethyl-1,3-cyclopentadienyl; CpMe 5 = 1,2,3,4,5-pentamethyl-cyclopentadienyl, dppe = 1,2-bis(diphenylphosphino)ethane, and ap-4-Me = 2-anilino-4-methylpyridine) …
Number of citations: 0 pubs.acs.org
N Naidu - 2013 - search.proquest.com
Cisplatin, a successful transition metal based drug used in chemotherapy for more than three decades. However, development of resistance in some solid tumor cells, and adverse side …
Number of citations: 0 search.proquest.com
AP Sadimenko - Advances in Heterocyclic Chemistry, 2011 - Elsevier
… The reactivity of [Ru 2 L 4 Cl] (LH = 2-anilino-4-methylpyridine) with carbon monoxide is also of interest (06IC5996). [Os 2 L 4 Cl 2 ] (HL = 2-anilinopyridine) readily reacts with LiC 6-…
Number of citations: 10 www.sciencedirect.com
MU Legemah - 2011 - search.proquest.com
Described in this dissertation are the synthesis and characterization of fourteen new diruthenium complexes in different oxidation states. Also reported is the synthesis and …
Number of citations: 0 search.proquest.com

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